3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040671-39-3
VCID: VC11953139
InChI: InChI=1S/C24H20N4O3S2/c1-15-3-7-17(8-4-15)22-26-20(31-27-22)14-33-24-25-19-11-12-32-21(19)23(29)28(24)13-16-5-9-18(30-2)10-6-16/h3-12H,13-14H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.6 g/mol

3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040671-39-3

Cat. No.: VC11953139

Molecular Formula: C24H20N4O3S2

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040671-39-3

Specification

CAS No. 1040671-39-3
Molecular Formula C24H20N4O3S2
Molecular Weight 476.6 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H20N4O3S2/c1-15-3-7-17(8-4-15)22-26-20(31-27-22)14-33-24-25-19-11-12-32-21(19)23(29)28(24)13-16-5-9-18(30-2)10-6-16/h3-12H,13-14H2,1-2H3
Standard InChI Key OBGOVIZNVXXCIN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4

Introduction

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the thieno[3,2-d]pyrimidin-4-one scaffold:

    • Cyclization reactions using aminothiophenes and formamide derivatives have been reported as efficient routes .

    • High temperatures or acidic conditions are typically required for cyclocondensation.

  • Introduction of Oxadiazole Substituent:

    • The 1,2,4-oxadiazole ring is often synthesized via cyclization of amidoximes with carboxylic acids or their derivatives .

  • Functionalization with Aromatic Groups:

    • Substituents like 4-methoxyphenyl and 4-methylphenyl are introduced through alkylation or coupling reactions to enhance bioactivity.

General Reaction Scheme

  • Synthesize the thieno[3,2-d]pyrimidin core.

  • Introduce oxadiazole functionality via cyclization.

  • Functionalize with aromatic substituents using alkylation.

Biological Activity

Thieno[3,2-d]pyrimidin derivatives exhibit a broad spectrum of biological activities due to their structural similarity to purines like adenine and guanine . The specific compound under study may have potential in the following areas:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant activity against bacterial strains such as Mycobacterium tuberculosis and other pathogens .

Kinase Inhibition

Thienopyrimidines are known inhibitors of ROCK kinases (Rho-associated protein kinases), which regulate cell migration and morphology . This suggests potential applications in cancer therapy or anti-inflammatory treatments.

Anti-inflammatory Potential

The oxadiazole group enhances anti-inflammatory properties by potentially inhibiting enzymes like 5-lipoxygenase (5-LOX) .

Pharmaceutical Applications

This compound could serve as a lead molecule for developing drugs targeting:

  • Infectious diseases: Particularly multi-drug-resistant bacterial strains.

  • Cancer therapies: Due to kinase inhibition properties.

  • Inflammatory disorders: By modulating enzyme pathways like LOX.

Research Directions

Further studies should focus on:

  • Structure-Activity Relationship (SAR):

    • Modifying substituents to optimize potency and selectivity.

    • Investigating electronic effects of methoxy and methyl groups on activity.

  • Pharmacokinetics and Toxicity:

    • Evaluating metabolic stability and bioavailability.

    • Assessing cytotoxicity in vitro and in vivo.

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